(3-Amino-4-hydroxyphenyl)phosphonic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

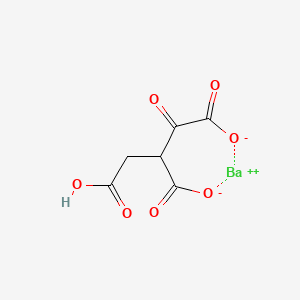

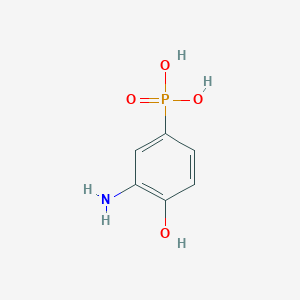

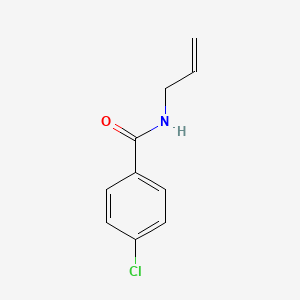

“(3-Amino-4-hydroxyphenyl)phosphonic acid” is a chemical compound that contains both a phosphonic acid group and an amino-hydroxyphenyl group . It is commonly used as a chelating agent and sequestrant in various industrial applications, including water treatment, metal cleaning, and textiles . The molecular formula of this compound is C6H8NO4P.

Synthesis Analysis

The synthesis of phosphonic acids, including “this compound”, has been a focus of considerable attention in synthetic organic chemistry . The synthesis of phosphonic acids can be achieved from dialkyl or diaryl phosphonate, from dichlorophosphine or dichlorophosphine oxide, from phosphonodiamide, or by oxidation of phosphinic acid . Among all these methods, the dealkylation of dialkyl phosphonates under either acidic conditions (HCl) or using the McKenna procedure (a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis) constitute the best methods to prepare phosphonic acids .Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom . The molecule possesses a tetrahedral geometry .Chemical Reactions Analysis

Phosphonic acids, including “this compound”, are known for their diverse applications due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties . They are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .Physical And Chemical Properties Analysis

The molecule of phosphonic acid possesses a tetrahedral geometry . In its pure form, it exists as colorless crystals, is slightly soluble in water, and is highly polar due to its structure . This chemical compound is a diprotic acid, which means it can donate two protons (H +) per molecule .Mecanismo De Acción

The mechanism of action of phosphonic acids, including “(3-Amino-4-hydroxyphenyl)phosphonic acid”, is largely due to their structural analogy with the phosphate moiety or to their coordination or supramolecular properties . They are used for their bioactive properties (drug, pro-drug), for bone targeting, for the design of supramolecular or hybrid materials, for the functionalization of surfaces, for analytical purposes, for medical imaging or as phosphoantigen .

Safety and Hazards

Direcciones Futuras

Aminophosphonic acids are an important group of medicinal compounds, and their synthesis has been a focus of considerable attention in synthetic organic chemistry as well as medicinal chemistry . They are considered to be structural analogues of the corresponding amino acids and the transition state mimics peptide hydrolysis . This opens up potential future developments and implications in medicinal chemistry .

Propiedades

Número CAS |

59785-86-3 |

|---|---|

Fórmula molecular |

C6H8NO4P |

Peso molecular |

189.11 g/mol |

Nombre IUPAC |

(3-amino-4-hydroxyphenyl)phosphonic acid |

InChI |

InChI=1S/C6H8NO4P/c7-5-3-4(12(9,10)11)1-2-6(5)8/h1-3,8H,7H2,(H2,9,10,11) |

Clave InChI |

PWKCLOWSUDPYSF-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1P(=O)(O)O)N)O |

SMILES canónico |

C1=CC(=C(C=C1P(=O)(O)O)N)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Ethyl 6-nitrobenzo[d]oxazole-2-carboxylate](/img/structure/B3191884.png)

![2-[Methoxy(4-methylphenyl)methylidene]propanedinitrile](/img/structure/B3191888.png)